4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
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Overview
Description
4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
It is known to be an important organic intermediate used to synthesize substituted pyrrole products .
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets due to their aromatic nature and ability to form hydrogen bonds .
Biochemical Pathways
The compound is involved in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which have shown in vitro activity against selected cancer cell lines
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
Its derivative, 5-bromo-7-azaindolin-2-one, has shown in vitro activity against selected cancer cell lines .
Action Environment
The compound is a solid and should be stored in a dark place, sealed in dry conditions, and at room temperature . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of aniline with malonic anhydride to form an acyl compound. This intermediate is then subjected to oxidation-reduction reactions under appropriate conditions to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: 4-carboxy-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
- 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(3-10)7(8(11)12)5(2)9-4/h3,9H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMHNSVINECDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861582-93-6 |
Source
|
Record name | 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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